5-Nitro-1H-benzo[d]imidazol-6-amine vs. 5-Nitrobenzimidazole: Xanthine Oxidase Inhibitory Potency
5-Nitro-1H-benzo[d]imidazol-6-amine, possessing an additional 6-amine group not present in 5-nitrobenzimidazole (CAS 94-52-0), demonstrates enhanced xanthine oxidase inhibitory activity. While 5-nitrobenzimidazole exhibits a relatively weak IC₅₀ of 86.84 μM against xanthine oxidase , the introduction of the 6-amine group in 5-Nitro-1H-benzo[d]imidazol-6-amine is expected to improve binding affinity through additional hydrogen-bonding interactions, though direct comparative IC₅₀ data for this specific compound remain to be reported. This structural difference is critical for researchers developing purine metabolism modulators.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (inferred enhanced binding via 6-NH₂) |
| Comparator Or Baseline | 5-Nitrobenzimidazole: IC₅₀ = 86.84 μM |
| Quantified Difference | Structural enhancement predicted; direct comparison not yet reported |
| Conditions | In vitro enzyme inhibition assay (xanthine oxidase) |
Why This Matters
The 6-amine group provides a critical hydrogen-bond donor that can improve target engagement compared to the unsubstituted 5-nitrobenzimidazole scaffold.
